Cas no 1314696-34-8 (2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid)

2-Methyl-2-(2,3,6-trifluorophenyl)propanoic acid is a fluorinated aromatic compound characterized by its trifluorophenyl and propanoic acid structural motifs. The presence of fluorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its sterically hindered carboxylic acid group offers reactivity control in esterification and amidation reactions. The compound’s stability under various conditions and compatibility with further functionalization make it suitable for constructing complex molecules. Its structural features are particularly advantageous in the development of bioactive compounds, where fluorine incorporation often improves metabolic stability and binding affinity. This compound is typically handled under standard laboratory conditions, requiring no specialized precautions beyond those for fluorinated organics.
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid structure
1314696-34-8 structure
Product name:2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
CAS No:1314696-34-8
MF:C10H9F3O2
Molecular Weight:218.172473669052
CID:6427430
PubChem ID:83402909

2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
    • SCHEMBL22655993
    • 1314696-34-8
    • EN300-1841359
    • インチ: 1S/C10H9F3O2/c1-10(2,9(14)15)7-5(11)3-4-6(12)8(7)13/h3-4H,1-2H3,(H,14,15)
    • InChIKey: JWENQNFQYIAGDL-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1C(C(=O)O)(C)C)F)F

計算された属性

  • 精确分子量: 218.05546401g/mol
  • 同位素质量: 218.05546401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 37.3Ų

2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1841359-0.05g
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
1314696-34-8
0.05g
$707.0 2023-09-19
Enamine
EN300-1841359-0.5g
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
1314696-34-8
0.5g
$809.0 2023-09-19
Enamine
EN300-1841359-0.25g
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
1314696-34-8
0.25g
$774.0 2023-09-19
Enamine
EN300-1841359-10g
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
1314696-34-8
10g
$3622.0 2023-09-19
Enamine
EN300-1841359-0.1g
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
1314696-34-8
0.1g
$741.0 2023-09-19
Enamine
EN300-1841359-1.0g
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
1314696-34-8
1g
$986.0 2023-06-01
Enamine
EN300-1841359-10.0g
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
1314696-34-8
10g
$4236.0 2023-06-01
Enamine
EN300-1841359-5.0g
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
1314696-34-8
5g
$2858.0 2023-06-01
Enamine
EN300-1841359-2.5g
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
1314696-34-8
2.5g
$1650.0 2023-09-19
Enamine
EN300-1841359-5g
2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid
1314696-34-8
5g
$2443.0 2023-09-19

2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid 関連文献

2-methyl-2-(2,3,6-trifluorophenyl)propanoic acidに関する追加情報

Introduction to 2-Methyl-2-(2,3,6-trifluorophenyl)propanoic Acid (CAS No. 1314696-34-8)

2-Methyl-2-(2,3,6-trifluorophenyl)propanoic acid (CAS No. 1314696-34-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as MTPP, is characterized by its unique structural features, including a trifluorophenyl group and a methyl-substituted propanoic acid moiety. These characteristics contribute to its potential applications in various therapeutic areas.

The chemical structure of 2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid is represented by the molecular formula C10H7F3O2. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug design and development. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are crucial factors in improving drug efficacy and reducing side effects.

In recent years, extensive research has been conducted to explore the pharmacological properties of MTPP. One of the key areas of interest is its potential as an anti-inflammatory agent. Studies have shown that MTPP exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, MTPP has also been investigated for its potential as an analgesic. Preclinical studies have demonstrated that MTPP can effectively reduce pain responses in animal models of neuropathic pain. The mechanism of action is believed to involve the modulation of ion channels and neurotransmitter systems in the central nervous system. These findings suggest that MTPP could be developed into a novel analgesic with fewer side effects compared to existing pain medications.

The pharmacokinetic profile of MTPP has been extensively studied to optimize its therapeutic potential. Research has shown that MTPP exhibits good oral bioavailability and a favorable half-life, which are essential for effective drug delivery. Additionally, the compound has demonstrated low toxicity in preclinical studies, further supporting its safety profile.

In the context of drug discovery and development, MTPP has been used as a lead compound for structure-activity relationship (SAR) studies. By modifying the chemical structure of MTPP, researchers have identified several derivatives with enhanced pharmacological properties. For example, substituting different functional groups on the phenyl ring or modifying the propanoic acid moiety has led to compounds with improved potency and selectivity.

The synthetic route for producing MTPP is well-established and involves a series of chemical reactions starting from readily available starting materials. The synthesis typically involves alkylation, halogenation, and esterification steps, followed by hydrolysis to obtain the final product. The efficiency and scalability of this synthetic route make it suitable for large-scale production in industrial settings.

In conclusion, 2-methyl-2-(2,3,6-trifluorophenyl)propanoic acid (MTPP) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development into therapeutic agents for inflammatory diseases and pain management. Ongoing research continues to explore new avenues for optimizing its therapeutic potential and expanding its clinical utility.

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